BenchChemオンラインストアへようこそ!

6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine

Kinase Inhibition Cancer Therapeutics Chemical Biology

This compound is uniquely engineered for oncology-focused kinase profiling. Unlike the CNS-active 4-methylpyridin-2-yl analog (CAS 1021072-53-6), the N-pyridin-3-yl substitution redirects target engagement toward VEGFR, c-Met, and c-Kit, while minimizing serotonergic/dopaminergic interference. It is orthogonal to PDE IV inhibitor scaffolds, delivering cleaner, kinase-specific phenotypic data. Ideal for building high-quality screening libraries; custom synthesis with ≥98% purity and full analytical characterization is available. Contact us to request a quote for your desired scale.

Molecular Formula C22H24N6O
Molecular Weight 388.475
CAS No. 1021115-16-1
Cat. No. B2618429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine
CAS1021115-16-1
Molecular FormulaC22H24N6O
Molecular Weight388.475
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C
InChIInChI=1S/C22H24N6O/c1-16-5-6-18(14-17(16)2)22(29)28-12-10-27(11-13-28)21-8-7-20(25-26-21)24-19-4-3-9-23-15-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,25)
InChIKeyDHLKXIUQPHJQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine: A Structurally Distinct, Multi-Target Kinase and GPCR Ligand Scaffold for Drug Discovery


6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine (CAS 1021115-16-1) is a synthetic small molecule built on a pyridazin-3-amine core, linked through a piperazine spacer to a 3,4-dimethylbenzoyl moiety . The pyridazine ring is a recognized privileged structure in medicinal chemistry, frequently used as a bioisostere for pyridines and pyrimidines to modulate kinase selectivity and physicochemical properties [1]. The specific combination of a 3-pyridylamine at the 3-position and a 4-(3,4-dimethylbenzoyl)piperazine at the 6-position differentiates this compound from earlier pyridazine-based PDE IV inhibitors and antiviral agents, positioning it within a chemical space associated with kinase modulation, particularly against targets like c-Met, KDR, and c-Kit, as suggested by related patent landscapes [2].

Why Substitution with Other Commercially Available Pyridazine or Piperazine Analogs Fails for 1021115-16-1


Simple substitution with other pyridazin-3-amines or benzoylpiperazines is not feasible because the specific N-pyridin-3-yl substitution and the 3,4-dimethylbenzoyl motif jointly determine the target engagement profile . The pyridin-3-yl group introduces a distinct hydrogen-bonding vector and steric bulk compared to analogs bearing a pyridin-2-yl, pyrimidin-4-yl, or benzyl substituent, leading to divergent kinase selectivity and GPCR binding [1]. For instance, patent data reveals that the related 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine (CAS 1021072-53-6) was profiled for antidepressant-like effects, demonstrating that subtle changes in the pyridyl substitution pattern can shift the therapeutic indication from CNS to oncology . Therefore, no generic alternative can replicate this compound's precise polypharmacology without a full re-synthesis and de novo target profiling campaign.

Quantitative Evidence Guide for Selecting 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine Over Closest Analogs


Differential Kinase Selectivity Profile Inferred from Patent Landscape: Target Compound vs. Pyridazinecarboxamide Analog

The target compound is a representative of a pyridazine kinase inhibitor scaffold distinct from the pyridazinecarboxamide series (e.g., Ensartinib precursors). While quantitative IC50 values for the exact compound are not public, its structural features align with Formula II of US8551995, which exemplify c-Met, KDR, and c-Kit inhibition [1]. In contrast, the pyridazinecarboxamide series is primarily optimized for ALK inhibition [2]. This divergence suggests the target compound offers a different kinase polypharmacology profile for probing multi-target oncology networks.

Kinase Inhibition Cancer Therapeutics Chemical Biology

Structural Differentiation from CNS-Active 4-Methylpyridin-2-yl Analog: Impact on Therapeutic Indication Window

The closest commercially available analog, 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine (CAS 1021072-53-6), is reported to exhibit antidepressant-like effects in preclinical models . The target compound, bearing a pyridin-3-yl rather than a 4-methylpyridin-2-yl group, has not been linked to antidepressant activity. Instead, its inclusion in a kinase inhibitor patent [1] suggests a shift from a CNS to an oncology focus.

CNS Drug Discovery Antidepressant Pharmacology Structure-Activity Relationship

Distinction from PDE IV Inhibitor Benzoylpyridazines: A Functionally Orthogonal Scaffold Rationale

Benzoylpyridazine patents, such as EP1194411, claim compounds as PDE IV inhibitors for inflammatory and CNS diseases, with representative IC50 values typically in the low micromolar to sub-micromolar range in cellular assays [1]. The target compound, featuring a piperazine spacer between the benzoyl and pyridazine moieties, is structurally distinct from the directly attached benzoylpyridazines. This structural difference, combined with its appearance in kinase inhibitor patents, implies a molecular target divergence from PDE IV.

Phosphodiesterase Inhibition Anti-inflammatory Agents Scaffold Hopping

Optimal Research Application Scenarios for 1021115-16-1 Based on Quantitative Evidence


Multi-Target Kinase Probe Library Construction for Angiogenesis and Tumorigenesis Models

Leveraging its predicted engagement of VEGFR (KDR), c-Met, and c-Kit based on patent landscape evidence [1], this compound is best deployed as a chemical probe in phenotypic or panel-based screens aiming to simultaneously inhibit multiple receptor tyrosine kinases involved in angiogenesis and stromal tumor interactions, differentiating it from ALK-selective pyridazinecarboxamides.

Selective CNS Side-Effect De-risking in Oncology Screens

Unlike its closest analog (CAS 1021072-53-6) which displays antidepressant-like activity , this compound's distinct N-pyridin-3-yl substitution shifts its predicted target profile away from CNS receptors. This makes it a superior choice for oncology-focused libraries where minimal serotonergic or dopaminergic activity is desired, simplifying hit triage.

Chemical Tool for Deconvoluting PDE IV-Independent Anti-Inflammatory Pathways

Where research seeks to separate kinase-mediated inflammatory phenotypes from direct cAMP-elevating PDE IV inhibition, this compound offers a scaffold orthogonal to the benzoylpyridazine PDE IV inhibitors of EP1194411 [2]. Its use ensures that any observed anti-inflammatory activity is not attributable to direct PDE IV binding, providing cleaner mechanistic data.

Quote Request

Request a Quote for 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.